2-(2-morpholinoethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-(2-morpholinoethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-morpholinoethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-(2-morpholinoethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
2-(2-morpholinoethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents due to its bioactivity.
Mechanism of Action
The mechanism of action of 2-(2-morpholinoethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,7-Difunctionalized-1,8-naphthyridines: These compounds share a similar naphthyridine core and exhibit comparable biological activities.
Morpholino-thieno[2,3-c][2,7]naphthyridines: These derivatives also contain a morpholine moiety and have been studied for their antimicrobial and anticancer properties
Uniqueness
2-(2-morpholinoethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific substitution pattern and the presence of both morpholino and phenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
8-(2-morpholin-4-ylethyl)-2-phenylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22-18-16-19-21(7-9-27(23(19)29)17-4-2-1-3-5-17)24-20(18)6-8-26(22)11-10-25-12-14-30-15-13-25/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOSYDOMJBEKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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